(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate
Overview
Description
(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate is an organic compound with the molecular formula C9H8BrNS. It is characterized by the presence of a bromine atom and an isothiocyanate group attached to a benzene ring.
Preparation Methods
The synthesis of (S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate typically involves the reaction of 1-bromo-4-ethylbenzene with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Material: 1-bromo-4-ethylbenzene
Reagent: Thiophosgene (CSCl2)
Conditions: Inert atmosphere, typically nitrogen or argon
Solvent: Anhydrous solvent such as dichloromethane
Temperature: Room temperature to slightly elevated temperatures
The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified to obtain the final product .
Chemical Reactions Analysis
(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium amide (NaNH2) and potassium thiolate (KSR).
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives. Reagents such as primary amines (RNH2) are commonly used.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Scientific Research Applications
(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Mechanism of Action
The mechanism of action of (S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The bromine atom can also participate in substitution reactions, further modifying the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate can be compared with similar compounds such as:
1-Bromo-4-(isothiocyanatomethyl)benzene: Similar structure but with a different position of the isothiocyanate group.
4-Bromobenzyl isocyanate: Contains an isocyanate group instead of an isothiocyanate group.
1-Bromo-4-ethynylbenzene: Contains an ethynyl group instead of an isothiocyanate group.
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in organic synthesis, biological research, and industrial processes.
Properties
IUPAC Name |
1-bromo-4-[(1S)-1-isothiocyanatoethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTNXBHZXWCFQE-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426980 | |
Record name | AG-G-96610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-02-5 | |
Record name | 1-Bromo-4-[(1S)-1-isothiocyanatoethyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745784-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-G-96610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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